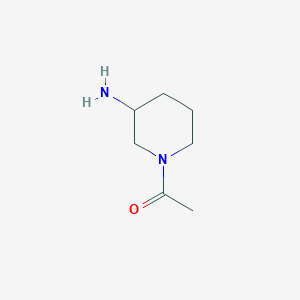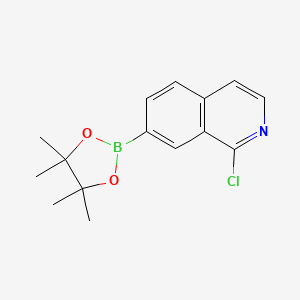![molecular formula C8H4F3N3O2 B1387237 3-nitro-5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1048914-26-6](/img/structure/B1387237.png)
3-nitro-5-(trifluorométhyl)-1H-pyrrolo[2,3-b]pyridine
Vue d'ensemble
Description
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core substituted with a nitro group at the 3-position and a trifluoromethyl group at the 5-position
Applications De Recherche Scientifique
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving nitro and trifluoromethyl groups.
Mécanisme D'action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It is known that trifluoromethylpyridine derivatives have a significant impact on various biological activities, suggesting their involvement in multiple biochemical pathways .
Pharmacokinetics
The physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives are known to influence their pharmacokinetic properties .
Result of Action
Trifluoromethylpyridine derivatives are known to have significant biological activities, suggesting that they can induce various molecular and cellular changes .
Action Environment
The unique physicochemical properties of the fluorine atom and the pyridine moiety in trifluoromethylpyridine derivatives suggest that they may interact with the environment in complex ways .
Analyse Biochimique
Biochemical Properties
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s nitro and trifluoromethyl groups contribute to its reactivity and binding affinity. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways, such as cytochrome P450 enzymes. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and reaction context .
Cellular Effects
The effects of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine on cellular processes are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to modulate the activity of key signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in cell proliferation, apoptosis, and differentiation. Additionally, 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can alter the expression of genes involved in stress responses and metabolic regulation .
Molecular Mechanism
At the molecular level, 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with cytochrome P450 enzymes can result in the inhibition of their catalytic activity, affecting the metabolism of other substrates. Additionally, 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its gradual breakdown, resulting in reduced efficacy. In vitro and in vivo studies have demonstrated that the compound’s effects on cellular function can persist for extended periods, depending on the concentration and exposure duration .
Dosage Effects in Animal Models
The effects of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as enhancing metabolic activity and reducing oxidative stress. At higher doses, it can induce toxic effects, including liver and kidney damage, as well as disruptions in normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental and therapeutic applications .
Metabolic Pathways
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and reduction reactions. These metabolic processes result in the formation of reactive intermediates that can further interact with other biomolecules, influencing metabolic flux and metabolite levels. The compound’s effects on metabolic pathways are complex and context-dependent, often leading to alterations in cellular energy balance and redox status .
Transport and Distribution
The transport and distribution of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins such as albumin can influence the compound’s distribution and localization within tissues. These transport and distribution mechanisms play a crucial role in determining the compound’s bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is influenced by its chemical properties and interactions with cellular components. The compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct the compound to specific organelles, affecting its activity and function. The subcellular localization of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is critical for its role in modulating cellular processes and responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures. One common method includes the nitration of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthesis methods. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the use of safer nitrating agents and solvents can be implemented to comply with industrial safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the pyrrolo[2,3-b]pyridine core.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-nitro-5-(trifluoromethyl)pyridine: Similar structure but lacks the pyrrolo[2,3-b]pyridine core.
5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group.
3-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the trifluoromethyl group.
Uniqueness
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of the nitro and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine core. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
3-nitro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N3O2/c9-8(10,11)4-1-5-6(14(15)16)3-13-7(5)12-2-4/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZJILBDNDRDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(N,N-Dimethylsulfamoyl)amino]phenylboronic Acid](/img/structure/B1387155.png)
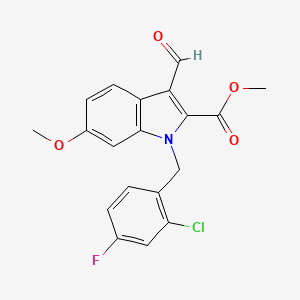
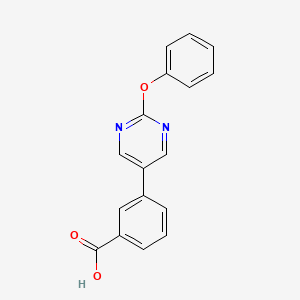
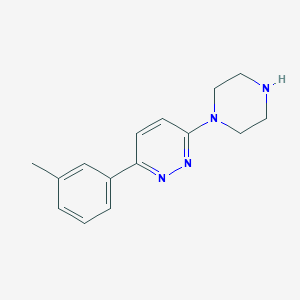
![1-[4-(Ethylsulfonyl)-2-nitrophenyl]-3-methylpiperazine hydrochloride](/img/structure/B1387160.png)

![1-[4-(Methylsulfonyl)-2-nitrophenyl]piperidine-3-carboxylic acid](/img/structure/B1387165.png)
![1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387166.png)
![4-{[2,3-Dioxo-4-(pyridin-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid](/img/structure/B1387168.png)
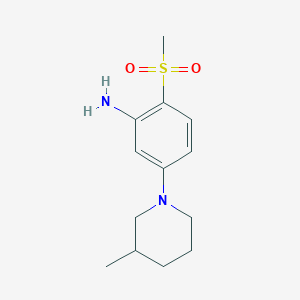
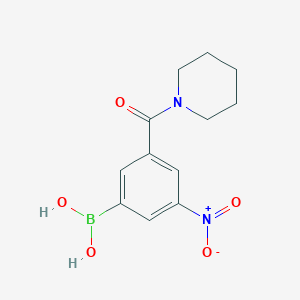
![[4-(5-Chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]-methylamine hydrochloride](/img/structure/B1387174.png)
